2,6-Dibromo-1-(pentafluorosulfur)benzene
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Overview
Description
2,6-Dibromo-1-(pentafluorosulfur)benzene is a chemical compound with the molecular formula C6H3Br2F5S and a molecular weight of 361.95 g/mol . This compound is characterized by the presence of two bromine atoms and a pentafluorosulfur group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions for these steps can vary, but they generally require the use of bromine and a fluorinating agent under controlled temperature and pressure conditions . Industrial production methods may involve more efficient and scalable processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,6-Dibromo-1-(pentafluorosulfur)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents used.
Addition Reactions: The pentafluorosulfur group can participate in addition reactions with other chemical species.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-1-(pentafluorosulfur)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1-(pentafluorosulfur)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and pentafluorosulfur group can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2,6-Dibromo-1-(pentafluorosulfur)benzene can be compared with other similar compounds, such as:
- 2,6-Dibromo-1-(trifluoromethyl)benzene
- 2,6-Dibromo-1-(pentafluoromethyl)benzene
- 2,6-Dibromo-1-(pentafluorophenyl)benzene
These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. The presence of the pentafluorosulfur group in this compound imparts unique chemical properties that distinguish it from these other compounds .
Properties
IUPAC Name |
(2,6-dibromophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPYADXSKDWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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